molecular formula C11H18ClN B6260565 2-(2-propylphenyl)ethan-1-amine hydrochloride CAS No. 2155855-96-0

2-(2-propylphenyl)ethan-1-amine hydrochloride

Cat. No.: B6260565
CAS No.: 2155855-96-0
M. Wt: 199.7
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Description

2-(2-propylphenyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C11H17N·HCl It is a hydrochloride salt of 2-(2-propylphenyl)ethan-1-amine, which is an organic compound containing an amine group attached to an ethane chain substituted with a propylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-propylphenyl)ethan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 2-propylbenzene, which undergoes a Friedel-Crafts alkylation to introduce an ethyl group at the para position.

    Amine Introduction: The resulting product is then subjected to a reductive amination reaction with ammonia or an amine source to introduce the amine group.

    Hydrochloride Formation: Finally, the free amine is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions such as:

    Catalysts: Use of specific catalysts to enhance reaction rates and yields.

    Temperature and Pressure: Controlled temperature and pressure conditions to ensure efficient conversion and minimize by-products.

    Purification: Advanced purification techniques like recrystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

2-(2-propylphenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-(2-propylphenyl)ethan-1-amine hydrochloride has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-propylphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds or ionic interactions with biological molecules, influencing their function. The aromatic ring may also participate in π-π interactions with other aromatic systems, affecting molecular recognition and binding.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-methylphenyl)ethan-1-amine hydrochloride
  • 2-(2-ethylphenyl)ethan-1-amine hydrochloride
  • 2-(2-isopropylphenyl)ethan-1-amine hydrochloride

Uniqueness

2-(2-propylphenyl)ethan-1-amine hydrochloride is unique due to the specific substitution pattern on the aromatic ring, which can influence its chemical reactivity and biological activity. The propyl group provides distinct steric and electronic effects compared to other alkyl-substituted analogs.

Properties

CAS No.

2155855-96-0

Molecular Formula

C11H18ClN

Molecular Weight

199.7

Purity

95

Origin of Product

United States

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